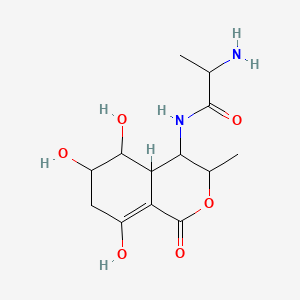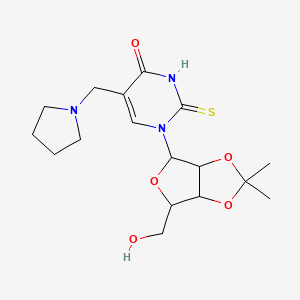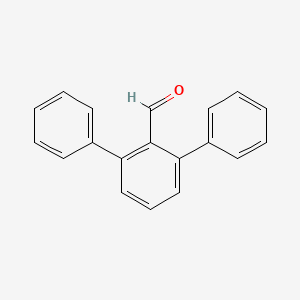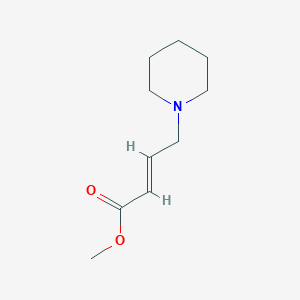
(R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-(trifluoromethoxy)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-(4-(trifluoromethoxy)phenyl)acetaldehyde.
Reduction: Formation of 2-(4-(trifluoromethoxy)phenyl)ethylamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the trifluoromethoxy group enhances lipophilicity and membrane permeability. This allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(4-methoxyphenyl)ethanol
- ®-2-Amino-2-(4-fluorophenyl)ethanol
- ®-2-Amino-2-(4-chlorophenyl)ethanol
Uniqueness
®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more lipophilic and enhances its ability to cross biological membranes compared to its analogs with different substituents.
Properties
Molecular Formula |
C9H10F3NO2 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
(2R)-2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |
InChI Key |
ZWWLHDJVEDSDGM-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)





![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)

![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)

